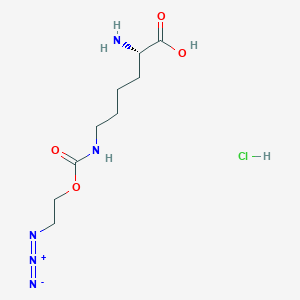
UAA crosslinker 1 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UAA crosslinker 1 (hydrochloride) is an amber codon used for non-canonical amino acids (ncAAs) incorporation . The ncAAs can be incorporated into proteins in vivo by making use of the promiscuous activity of certain wildtype and engineered aminoacyl-tRNA synthetases .
Synthesis Analysis
UAA crosslinker 1 is a click chemistry reagent, it contains an Azide group . Unfortunately, the exact synthesis process is not provided in the search results.Molecular Structure Analysis
The molecular weight of UAA crosslinker 1 (hydrochloride) is 259.00 and its formula is C9H17N5O4 . It contains an Azide group .Chemical Reactions Analysis
UAA crosslinker 1 can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
UAA crosslinker 1 (hydrochloride) is a click chemistry reagent, it contains an Azide group . More detailed physical and chemical properties are not provided in the search results.科学的研究の応用
Expanding the Genetic Code with Unnatural Amino Acids (UAAs)
The incorporation of unnatural amino acids (UAAs) into proteins has revolutionized the study of protein function. UAAs allow for the investigation of protein structure, dynamics, and interactions within living cells. They enable site-specific labeling for spectroscopy and microscopy, facilitating the detailed study of proteins. For instance, light-activatable crosslinker UAAs can trap interacting molecules with near-structural precision, allowing for real-time analysis of complex molecular interactions. These advancements have broadened our understanding of protein modifications such as lysine acetylation and serine phosphorylation, providing new insights into their roles in protein function (Neumann-Staubitz & Neumann, 2016).
Engineering Protein Function and Stability
The genetic encoding of electrophilic UAAs has paved the way for the creation of novel protein structures through intra- and intermolecular covalent bonds. This approach has been employed to staple protein α-helices and to bind native membrane receptors in live cells, significantly enhancing protein stability and function. By expanding the range of proteins that can be targeted, this technique offers new avenues for research tool development, diagnostics, and therapeutic applications (Chen et al., 2014).
Innovations in Material Science: Thermoresponsive Nano- to Microgels
The development of thermoresponsive hydrogel particles using photo-crosslinkable UAAs represents a significant advance in material science. By incorporating UAAs into elastin-like polypeptides, researchers have created hydrogel particles that can change size in response to temperature changes. These particles have potential applications in drug delivery, tissue engineering, and photonics, showcasing the versatility of UAAs in creating novel materials (Costa et al., 2018).
Covalent Capture and Isolation of Protein-Protein Interactions
The introduction of bifunctional UAAs has enabled the covalent capture and labeling of protein complexes within their native cellular environment. This method facilitates the direct isolation and identification of transient protein-protein interactions, offering a powerful tool for dissecting complex cellular processes (Joiner et al., 2017).
Crosslinking Strategies for Ion Channel Studies
Crosslinking using UAAs has also found applications in neuroscience, particularly in the study of ion channels. By introducing UAAs into glutamate receptor ion channels, researchers have been able to study transient movements and interactions, providing insights into the mechanisms of neuronal signaling (Plested & Poulsen, 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
(2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O4.ClH/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11;/h7H,1-6,10H2,(H,12,17)(H,15,16);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQKPJVGUFZIJQ-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


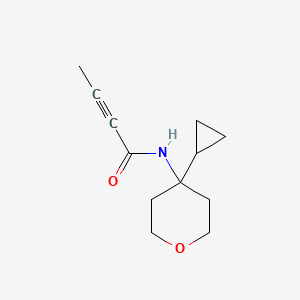
![(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2730791.png)
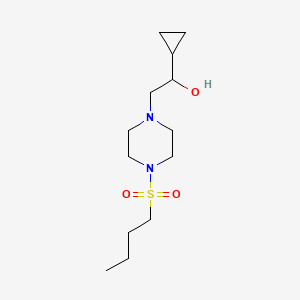
![3-Benzyl-8-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2730798.png)
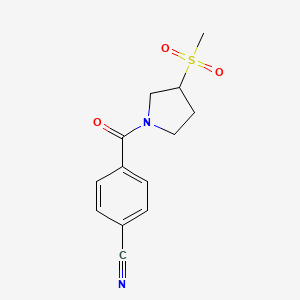
![6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2730800.png)
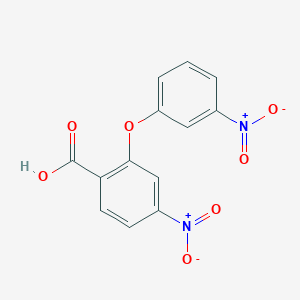
![Oxiran-2-yl-[2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B2730803.png)
![3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2730805.png)
![N-(4-bromo-3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2730806.png)


